2-[2-(Dimethylamino)ethoxy]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-7(2)3-5-9-6-4-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAANLSYLSUVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40021-80-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(dimethylamino)ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40021-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027427 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027427 | |
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Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-(dimethylamino)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1704-62-7 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2-Dimethylaminoethoxy)ethanol | |
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| Record name | 2-[2-(DIMETHYLAMINO)ETHOXY]ETHANOL | |
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| Record name | Ethanol, 2-[2-(dimethylamino)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(Dimethylamino)ethoxy]ethanol | |
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| Record name | 2-[2-(dimethylamino)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.400 | |
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| Record name | 2-(2-(DIMETHYLAMINO)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Chemistry and Mechanistic Pathways of 2 2 Dimethylamino Ethoxy Ethanol
Established Synthetic Methodologies
The production of 2-[2-(Dimethylamino)ethoxy]ethanol relies on two principal synthetic routes, each with distinct starting materials and reaction conditions.
Ethoxylation of N,N-Dimethylethanolamine
One common method involves the ethoxylation of N,N-Dimethylethanolamine (DMAE). This process entails the reaction of DMAE with ethylene (B1197577) oxide. The reaction introduces an ethoxy group to the DMAE molecule, resulting in the formation of this compound. This method is a targeted approach to achieving the desired molecular structure.
Nucleophilic Attack of Dimethylamine (B145610) on Ethylene Oxide
An alternative and widely used industrial method is the reaction of dimethylamine with ethylene oxide. wikipedia.org In this synthesis, the nucleophilic dimethylamine attacks the electrophilic carbon atoms of the ethylene oxide ring, leading to its opening and the formation of an initial adduct. Subsequent reaction with another molecule of ethylene oxide yields this compound. This process can also produce other ethanolamines, and the relative yields are influenced by the reaction conditions. google.com
Reaction Kinetics and Stoichiometric Control in Synthesis
The efficiency and selectivity of this compound synthesis are heavily dependent on the careful control of reaction kinetics and stoichiometry. The rates of the competing reactions that form mono-, di-, and triethanolamines are influenced by factors such as temperature, pressure, and the molar ratio of the reactants. google.com
In the reaction of dimethylamine with ethylene oxide, precise control over the stoichiometric feed of the reactants is crucial to maximize the yield of the desired product, this compound, while minimizing the formation of byproducts like N,N-dimethylethanolamine and other higher ethoxylated products. The reaction temperature and pressure are key parameters that influence the reaction rate and selectivity.
Advanced Purification Techniques and Yield Optimization Strategies
Following the initial synthesis, the crude product mixture contains this compound along with unreacted starting materials and various byproducts. To achieve the high purity required for most applications, typically greater than 98%, advanced purification techniques are essential. sigmaaldrich.comlabproinc.com
Principles of Vacuum Distillation for Purity Enhancement
Vacuum distillation is a cornerstone of the purification process for this compound. google.com This technique is particularly effective for separating compounds with high boiling points, as it allows for distillation at lower temperatures, thereby preventing thermal degradation of the product.
The crude product is heated in a distillation column under reduced pressure. The more volatile components, such as N,N-dimethylethanolamine, are removed first. google.com The distillation is carefully controlled by adjusting the bottom temperature, typically between 40 and 150°C, and the pressure. google.com A subsequent fractional distillation of the bottom fraction, often in a packed column at a bottom temperature of 40 to 280°C and a pressure of 1 to 1000 mbar, is employed to isolate the pure this compound. google.com This fractional distillation can achieve a purity of over 98%. google.com The addition of phosphorous acid during distillation can help to improve the color of the final product. google.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 95 °C at 15 mmHg |
| Density | 0.954 g/mL at 25 °C |
| Refractive Index | 1.442 at 20 °C |
| Flash Point | 93 °C |
| Purity (Typical) | >98.0% (GC) |
Data sourced from various chemical suppliers and databases. mallakchemicals.comsigmaaldrich.comavantorsciences.comsigmaaldrich.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N,N-Dimethylethanolamine |
| Ethylene Oxide |
| Dimethylamine |
| Monoethanolamine |
| Diethanolamine |
| Triethanolamine |
| Phosphorous Acid |
This table lists the chemical compounds mentioned in the article.
An in-depth examination of the chemical compound this compound reveals complex synthetic processes and purification methodologies crucial for its industrial application. This article focuses exclusively on the synthetic chemistry, mechanistic pathways, and the fractional distillation techniques used to achieve high-purity product.
2
The industrial production of this compound, a polyfunctional compound featuring tertiary amine, ether, and hydroxyl groups, is primarily achieved through a few well-established synthetic routes. wikipedia.org These methods are designed to be efficient and yield a product suitable for various applications, including its use as a catalyst in polyurethane production and as a chemical intermediate. google.commallakchemicals.com
The most prevalent industrial method for synthesizing this compound is the controlled ethoxylation of dimethylamine (DMA) with ethylene oxide (EO). This reaction can also be viewed as a secondary reaction in the production of N,N-dimethylethanolamine, where this compound is a co-product. google.com In this process, the nucleophilic nitrogen of dimethylamine attacks the electrophilic carbon of the ethylene oxide ring, causing the ring to open and form the ethoxyethanol moiety.
The reaction is highly exothermic, with an enthalpy of approximately -85 kJ/mol, which necessitates careful temperature control, typically maintained between 50°C and 80°C, to prevent thermal runaway and unwanted polymerization of ethylene oxide. While the inherent basicity of dimethylamine can catalyze the reaction, alkaline catalysts such as potassium hydroxide (B78521) (0.5–1.0 wt%) are sometimes employed to accelerate the reaction rate at lower temperatures (40–60°C), reducing reaction times from 8–10 hours to 4–6 hours.
An alternative synthetic pathway involves the reaction of diethylene glycol with dimethylamine over a catalyst. google.com This process represents a different approach to forming the ether linkage and attaching the dimethylamino group.
Table 1: Key Parameters for the Synthesis of this compound via Ethoxylation of Dimethylamine
| Parameter | Value/Condition | Rationale | Citation |
| Primary Reactants | Dimethylamine (DMA), Ethylene Oxide (EO) | Building blocks for the target molecule. | wikipedia.org |
| Molar Ratio (DMA:EO) | 1:1 | To prevent over-ethoxylation and byproduct formation. | |
| Temperature | 50–80°C (uncatalyzed) | To control the exothermic reaction and prevent thermal runaway. | |
| Temperature | 40–60°C (catalyzed) | Allows for faster reaction times. | |
| Pressure | 2–4 bar | To maintain ethylene oxide in the liquid phase. | |
| Catalyst (optional) | Potassium Hydroxide (0.5–1.0 wt%) | Accelerates the reaction at lower temperatures. | |
| Reaction Conditions | Anhydrous | To prevent hydrolysis of ethylene oxide to ethylene glycol. |
Fractional Distillation for High-Purity Product
Following the synthesis, the crude product mixture contains unreacted starting materials, the primary product N,N-dimethylethanolamine, the desired this compound, and various byproducts. google.com To isolate and purify this compound to the high degree required for its commercial applications, fractional distillation under vacuum is the standard method employed.
Fractional distillation is a separation technique used for mixtures of liquids with close boiling points. rochester.eduyoutube.com The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or structured packing that provide a large surface area. rochester.edu This setup creates numerous "theoretical plates," where the vapor condenses and re-vaporizes in successive cycles. rochester.edu With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By the time the vapor reaches the top of the column, a significant separation has occurred.
In the purification of this compound, the crude mixture is first subjected to distillation to separate it from the more volatile N,N-dimethylethanolamine, leaving a fraction rich in this compound as the bottom stream. google.com This enriched fraction is then subjected to a meticulous fractional distillation under reduced pressure. google.com Operating at a vacuum (e.g., 15-20 mmHg) lowers the boiling point of the compound, preventing thermal degradation that might occur at its atmospheric boiling point.
Under a vacuum of 15 mmHg, this compound boils at approximately 95°C. sigmaaldrich.comsigmaaldrich.com By carefully controlling the temperature and pressure during fractional distillation, purities exceeding 98% can be routinely achieved on an industrial scale. For applications demanding even higher purity, advanced facilities utilize fractional distillation columns with high-efficiency structured packing, which can yield a final product with a purity of 99.5%. The successful separation results in a clear, colorless to pale yellow liquid. mallakchemicals.com
Table 2: Physical Properties and Purification Data for this compound
| Property | Value | Citation |
| Molecular Formula | C₆H₁₅NO₂ | wikipedia.org |
| Molecular Weight | 133.19 g/mol | sigmaaldrich.com |
| Boiling Point | 95°C at 15 mmHg | sigmaaldrich.comsigmaaldrich.comavantorsciences.com |
| Density | 0.954 g/mL at 25°C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.442 | sigmaaldrich.comsigmaaldrich.com |
| Standard Purity (Post-Distillation) | >98% | sigmaaldrich.com |
| High Purity (Advanced Fractional Distillation) | 99.5% |
Catalytic Mechanisms and Applications of 2 2 Dimethylamino Ethoxy Ethanol in Polymer Science
Catalytic Role in Polyurethane Foam Polymerization
The synthesis of polyurethane foam is a complex process involving two primary reactions: the gelling reaction between a polyol and an isocyanate, and the blowing reaction between water and an isocyanate which generates carbon dioxide gas. The catalyst 2-[2-(Dimethylamino)ethoxy]ethanol plays a crucial role in modulating the rates of these reactions to achieve a foam with desired physical properties. atamanchemicals.comnih.gov It is recognized as a low-odor, reactive catalyst primarily for rigid polyurethane foams, although it also finds application in molded soft foams. newtopchem.combeilstein-journals.org
Tertiary Amine Basicity in Polyol Deprotonation
At the core of the catalytic activity of this compound is the basicity of its tertiary amine group. atamanchemicals.comwikipedia.org In the polyurethane reaction matrix, tertiary amines function as organic base catalysts. nih.gov The catalytic mechanism is generally understood to proceed via the formation of a complex between the catalyst's nitrogen atom and the hydroxyl group of the polyol.
This interaction, facilitated by the lone pair of electrons on the nitrogen, increases the nucleophilicity of the polyol's oxygen atom. This activation makes the hydroxyl group more readily available to attack the electrophilic carbon of the isocyanate group. While often described as a deprotonation, the mechanism is more accurately depicted as the formation of a hydrogen-bonded intermediate. This intermediate lowers the activation energy of the polyol-isocyanate reaction, thereby accelerating the gelling process and polymer chain growth.
Influence of Ethoxyethanol Moiety on Reactant Miscibility
The molecular structure of this compound, specifically its ethoxyethanol moiety, significantly influences the miscibility of reactants within the foaming system. The compound is soluble and miscible with water, a key component in the blowing reaction. atamanchemicals.comnewtopchem.com The presence of the ether linkage and the terminal hydroxyl group imparts a hydrophilic character to the catalyst, promoting its solubility in the polyol phase.
Optimization of Catalytic Activity and Loading in Foam Systems
The concentration, or loading, of this compound is a critical parameter that must be optimized to control the kinetics of the foaming process. The catalyst loading directly influences the balance between the gelling and blowing reactions. An improper balance can lead to foam defects such as collapse, splitting, or the formation of cells that are either closed or prematurely opened.
In many formulations, this compound can be used as the sole amine catalyst, promoting both foam rise and gel strength. atamanchemicals.com The optimization process involves adjusting the catalyst concentration to achieve the desired cream time, rise time, and gel time for a specific application. This ensures the foam expands and solidifies at appropriate rates to yield a stable product with the specified density, cell size, and mechanical strength.
Table 1: General Effects of Amine Catalyst Loading on Polyurethane Foam Properties
| Catalyst Loading | Effect on Reaction Rates | Impact on Foam Processing | Potential Foam Characteristics |
|---|---|---|---|
| Too Low | Slow gelling and blowing reactions | Long cure times, poor foam rise | Coarse cell structure, low foam height, potential for collapse |
| Optimized | Balanced gelling and blowing reactions | Smooth foam rise, controlled gelation, efficient curing | Fine and uniform cell structure, good dimensional stability, desired physical properties |
| Too High | Excessively fast blowing reaction relative to gelling | Rapid gas generation before sufficient polymer strength is built | Foam splitting, large and irregular cells, potential for shrinkage |
Broader Catalytic Functions in Organic Transformations
Beyond its primary application in polyurethane manufacturing, the functional groups within this compound lend it utility in other areas of organic synthesis.
Deactivation of Organometallic Reagents
The hydroxyl group in this compound allows it to function as a quenching or deactivating agent for highly reactive organometallic reagents. Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character and makes them exceptionally strong bases. libretexts.org
These potent bases will readily deprotonate any available protic functional groups. The hydroxyl group (-OH) of this compound serves as a ready source of a proton. When introduced to a reaction mixture containing an organometallic reagent, it will be rapidly deprotonated, neutralizing the organometallic species to form a stable alkane and a metal alkoxide. This reaction is a fundamental acid-base quenching process, effectively deactivating the organometallic reagent and preventing it from participating in further nucleophilic attacks.
Catalysis in Asymmetric Addition Reactions
The structure of this compound, containing both a basic amine center and a hydroxyl group, is characteristic of the β-amino alcohol class of compounds. This class of molecules has been extensively developed as powerful organocatalysts for asymmetric synthesis. beilstein-journals.orgnih.govresearchgate.netsciencevision.org
In asymmetric addition reactions, such as Michael additions or Diels-Alder reactions, β-amino alcohol catalysts can create a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net The general mechanism involves a dual-activation model:
The tertiary amine can function as a Lewis base or Brønsted base, activating one of the reactants. nih.gov
The hydroxyl group can form a hydrogen bond with the other reactant, orienting it in a specific three-dimensional arrangement.
This network of non-covalent interactions within the transition state favors the formation of one enantiomer of the product over the other. While many prominent organocatalysts of this type are based on primary or secondary amines to enable enamine or iminium ion catalysis, tertiary amino alcohols like this compound can also participate as chiral bases and hydrogen-bond donors, contributing to the field of asymmetric organocatalysis. nih.gov
Application in Reductive Hydroformylation of Olefins
Reductive hydroformylation, the direct conversion of olefins to alcohols, is a highly atom-economical process that combines hydroformylation and hydrogenation in a single step. nih.gov The development of efficient catalyst systems for this reaction is a key focus in the production of bulk and fine chemicals. While direct research on this compound in this specific application is not extensively documented, the behavior of structurally similar amino alcohols, such as N,N-dimethylethanolamine (DMAE), provides significant insights into its potential catalytic role.
Research has demonstrated the use of alkanolamines as ligands in auto-tandem catalytic systems for the reductive hydroformylation of olefins. nih.gov In such systems, the amine can act as a non-phosphine ligand for a rhodium catalyst, facilitating the conversion of olefins to alcohols with high yields. For instance, in a system using a rhodium precursor, an alkanolamine ligand, and a paraffin (B1166041) mixture as the substrate, high alcohol yields have been achieved. The performance of such a system is highly dependent on reaction parameters.
Table 1: Illustrative Reaction Parameters for Reductive Hydroformylation using an Alkanolamine-based Catalyst System
| Parameter | Condition | Result |
| Catalyst | Rhodium precursor with Alkanolamine Ligand | High conversion of olefin |
| Substrate | Olefin/paraffin mixture | Production of corresponding alcohols |
| Temperature | 120 °C | Optimal for high yield |
| Pressure | 60 bar (CO/H₂) | Sufficient for reaction to proceed |
| Reaction Time | 12 hours | High alcohol yield achieved |
This table is based on data from analogous systems and is intended to be illustrative of the potential application of this compound.
The mechanism in these systems involves the coordination of the tertiary amine to the metal center, influencing the electronic and steric environment of the catalyst and thereby its activity and selectivity. The presence of the hydroxyl group in this compound could further influence the catalytic process through potential hydrogen bonding interactions or by acting as a reactive handle.
Development of Hybrid and Multi-Component Catalyst Systems
The drive for more efficient, selective, and recyclable catalytic processes has led to the development of hybrid and multi-component catalyst systems. This compound is a prime candidate for incorporation into such systems due to its polyfunctional nature.
The concept of synergistic catalysis, where the combination of two or more catalysts leads to an enhanced catalytic effect, is a powerful strategy in chemical synthesis. In polymer science, dual-amine systems can offer improved reaction rates and product properties. While specific studies detailing the synergistic effects of this compound with other amines in polymerization are limited, research on other dual-catalyst systems provides a framework for understanding its potential.
For example, a synergistic effect has been observed in the alcoholysis of polylactic acid using a combination of a metal salt (zinc acetate) and an amine (4-(dimethylamino)pyridine - DMAP). researchgate.netbirmingham.ac.uk This demonstrates that an amine can work in concert with another catalytic species to accelerate a reaction. It is plausible that in a dual-amine system for a process like polyurethane formation, this compound could act as a co-catalyst, with one amine primarily influencing the gelling reaction and the other the blowing reaction, leading to a more controlled polymerization process. Further research is needed to explore the specific synergistic interactions of this compound with other amines in various polymerization reactions.
A significant advancement in catalysis is the design of functionalized solvents that can also participate in or influence the catalytic cycle, often facilitating catalyst-product separation. The unique properties of this compound make it an excellent candidate for use in such "smart" solvent systems.
One innovative approach is the use of CO₂-switchable solvent systems. nih.gov In such a system, an alkanolamine like N,N-dimethylethanolamine (a structural analog of this compound) can serve a dual purpose: as a ligand for the catalyst and as a switchable component of the solvent. nih.gov The principle of this system is based on the reversible reaction of the tertiary amine with CO₂, which alters the polarity of the solvent system and allows for easy separation of the catalyst from the product.
Table 2: Conceptual Design of a CO₂-Switchable Solvent System Featuring an Amino Alcohol
| Step | Process | Role of Amino Alcohol | System State |
| 1 | Reaction | Ligand for metal catalyst | Homogeneous single phase |
| 2 | Separation | Reacts with CO₂ to form a salt | Biphasic (polar catalyst phase and nonpolar product phase) |
| 3 | Recycling | CO₂ is removed, regenerating the amine | Ready for reuse |
This table illustrates the concept of a switchable solvent system and the potential role of this compound based on analogous compounds.
In the context of reductive hydroformylation, the reaction proceeds in a homogeneous phase. nih.gov After the reaction, the introduction of CO₂ leads to the formation of a bicarbonate salt of the amino alcohol, which is highly polar. This induces a phase separation, where the polar catalyst-ligand complex is sequestered in a polar phase, while the less polar product (the alcohol) forms a separate phase. The product can then be easily separated, and the catalyst-containing phase can be regenerated by removing the CO₂ (e.g., by heating or sparging with an inert gas), allowing for catalyst recycling. The ethoxy group in this compound could potentially fine-tune the solubility and switching behavior of such a system compared to its non-ethoxylated counterpart.
Advanced Applications and Chemical Engineering Perspectives of 2 2 Dimethylamino Ethoxy Ethanol
Carbon Capture and CO2 Absorption Technologies
The tertiary amine structure of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) makes it a compound of interest for the absorption of acid gases like carbon dioxide (CO2). wikipedia.org Its potential as a solvent in post-combustion carbon capture processes has been a subject of academic and industrial research, focusing on its absorption efficiency, modeling, and use in blended formulations.
Efficacy and Capacity of Aqueous this compound Solutions
The effectiveness of aqueous DMAEE solutions for CO2 capture is a critical area of study. Research indicates that DMAEE solutions can exhibit higher CO2 absorption rates compared to some conventional solvents. The equilibrium CO2 solubility is a key parameter for evaluating its capacity.
Table 1: Investigated Parameters for CO2 Equilibrium Solubility in Aqueous DMAEE
| Parameter | Range Investigated | Significance |
|---|---|---|
| Temperature | 298.15 K - 323.15 K | Affects reaction kinetics and solubility. |
| CO2 Partial Pressure | 5.0 kPa - 60.0 kPa | Determines the driving force for absorption. |
Data sourced from a study on the equilibrium CO2 solubility of DMAEE. researchgate.net
Predictive Modeling for CO2 Equilibrium Solubility
Accurate predictive models are essential for the design, simulation, and optimization of carbon capture processes. For DMAEE, researchers have worked on developing and refining models to predict its CO2 equilibrium solubility. A semi-empirical model has been noted for its ability to forecast CO2 solubility in aqueous DMAEE solutions.
Further research has led to the development of a novel modified Kent-Eisenberg model specifically for the DMAEE-CO2 system. researchgate.net This model has demonstrated superior accuracy in predicting CO2 solubility compared to several other established models. The absolute average deviation (AAD) of this new model was reported to be 3.0%, a significant improvement over the standard Kent-Eisenberg, Austgen, Hu-Chakma, and Li-Shen models. researchgate.net The enhanced predictive power of this model makes it a valuable tool for engineering calculations and process scale-up. researchgate.net
Table 2: Comparison of Predictive Models for CO2 Solubility in DMAEE
| Model | Reported Accuracy (AAD) | Notes |
|---|---|---|
| Novel Modified Kent-Eisenberg | 3.0% | Provides the most accurate prediction for the DMAEE system in the cited study. researchgate.net |
| Kent-Eisenberg (Standard) | Less accurate than modified version | A widely used model for amine solutions. researchgate.net |
| Austgen Model | Less accurate than modified version | Another established model in the field. researchgate.net |
| Hu-Chakma Model | Less accurate than modified version | Used for predicting gas solubility in amine solutions. researchgate.net |
Performance Evaluation of Blended Amine Absorbents
For instance, a blend of 2-(diethylamino)-ethanol (DEEA), a structurally similar tertiary amine, and 2-((2-aminoethyl)amino) ethanol (B145695) (AEEA) has been investigated as a promising biphasic solvent. rsc.org This particular blend demonstrated a 60% higher CO2 capacity and a 44% lower regeneration energy compared to the benchmark monoethanolamine (MEA) solvent. rsc.org The principle behind such biphasic systems is that after CO2 absorption, the solution separates into a CO2-rich phase and a CO2-lean phase. Only the CO2-rich phase is sent to the stripper for regeneration, which can significantly reduce the required heat duty. rsc.org While not directly involving DMAEE, these studies on analogous compounds underscore the strategic approach of using blended and biphasic amine systems to overcome the limitations of single-component solvents.
Surfactant and Emulsifier Chemistry
The polyfunctional nature of this compound, which includes a tertiary amine, an ether, and a hydroxyl group, makes it a versatile precursor for synthesizing surfactants. wikipedia.org It is particularly useful in the formulation of cationic surfactants. wikipedia.org
Design and Synthesis of Cationic Surfactants Based on this compound
Cationic surfactants can be synthesized from DMAEE through a direct quaternization reaction. This process involves reacting the tertiary amine group in DMAEE with an alkylating agent, such as an alkyl bromide. researchgate.net This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which acts as the hydrophilic head group of the surfactant molecule. The attached alkyl chain forms the hydrophobic tail.
One study details the synthesis of three new cationic surfactants by reacting DMAEE with different alkyl bromides. researchgate.net The chemical structures of these synthesized surfactants were confirmed using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR). researchgate.net This synthesis route provides a straightforward method for creating a range of cationic surfactants with varying alkyl chain lengths, allowing for the tuning of their physicochemical properties.
Table 3: Reactants for Synthesis of Cationic Surfactants from DMAEE
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Alkyl Bromide (variable chain length) | Cationic Quaternary Ammonium Surfactant |
Based on the synthesis method of direct quaternization. researchgate.net
Studies on Emulsification and Surface Tension Modification
The performance of surfactants is characterized by their ability to lower surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). For the cationic surfactants synthesized from DMAEE, these properties have been investigated using surface tension and conductometric measurements at different temperatures (25, 45, and 65 °C). researchgate.net
Research findings indicate that the surface-active properties are dependent on both the length of the hydrophobic alkyl tail and the temperature. researchgate.net Specifically, an increase in the length of the alkyl tail was found to have a reverse effect on the critical micelle concentration, as did an increase in the solution temperature. researchgate.net The calculated thermodynamic parameters from these studies showed that the synthesized surfactants favor adsorption at interfaces over aggregation into micelles. researchgate.net This strong tendency to adsorb at interfaces highlights their effectiveness in modifying surface tension and acting as emulsifying agents. researchgate.net
Table 4: Factors Influencing Critical Micelle Concentration (CMC) of DMAEE-based Surfactants
| Factor | Effect on CMC | Rationale |
|---|---|---|
| Increasing Alkyl Tail Length | Decrease | Increased hydrophobicity promotes micelle formation at lower concentrations. researchgate.net |
Anti-Corrosion Mechanisms in Oilfield Applications
The compound this compound and its derivatives are recognized for their utility in corrosion inhibitor formulations, particularly within the demanding environments of oilfield operations. atamanchemicals.comequilex.com The primary anti-corrosion mechanism is associated with the formation of surfactants from the parent molecule. wikipedia.org These surfactants are typically cationic in nature. wikipedia.org
The protective action stems from the molecule's ability to adsorb onto metal surfaces, forming a protective film that acts as a barrier against corrosive agents present in the oil and gas streams, such as water, hydrogen sulfide, and carbon dioxide. The molecule's structure, featuring a polar head (with the tertiary amine and hydroxyl groups) and a nonpolar tail, facilitates this adsorption. The polar end interacts with the metal surface, while the nonpolar end orients away, creating a hydrophobic layer that repels water.
Furthermore, surfactants derived from this compound have been evaluated for their biocidal properties, which is a critical function in oilfield applications. wikipedia.org They are particularly effective against sulfate-reducing microorganisms, which are a major cause of microbially-influenced corrosion (MIC) in pipelines and equipment. wikipedia.org By inhibiting the growth of these bacteria, the compound indirectly mitigates a significant corrosion threat.
Formulation Science in Materials Development
The unique polyfunctional nature of this compound, which possesses tertiary amine, ether, and hydroxyl groups, makes it a versatile component in formulation science for a wide range of materials. wikipedia.org
Function as Process Regulators in Chemical Synthesis
In industrial chemical synthesis, this compound is classified as a process regulator. wikipedia.orgnih.govnih.gov This function is largely executed through its catalytic activity. The tertiary amine group within the molecule makes it an effective catalyst, particularly in the production of polyurethanes. atamanchemicals.comwikipedia.orgatamanchemicals.com
| Function in Chemical Synthesis | Specific Role | Application Example |
| Process Regulator | Controls reaction kinetics and material properties. wikipedia.orgnih.gov | Polyurethane foam production. silverfernchemical.com |
| Catalyst | Accelerates polymerization reactions. atamanchemicals.comwikipedia.org | Tertiary amine catalyst for polyurethane and epoxy resins. atamanchemicals.comatamanchemicals.com |
| Curing Agent | Facilitates the cross-linking of polymer chains. atamankimya.com | Epoxy resin formulations. atamankimya.com |
Intermediacy in Adhesive and Plasticizer Formulations
The compound this compound serves as a chemical intermediate in the formulation of various materials, including adhesives and plasticizers. wikipedia.orgnih.gov As an intermediate, it is a precursor molecule that is reacted to synthesize more complex molecules with specific desired properties for the final formulation. atamanchemicals.comatamanchemicals.com
In adhesive and sealant manufacturing, its functional groups can be modified to create polymers or additives that enhance adhesion, flexibility, and stability. equilex.comatamanchemicals.com For instance, its hydroxyl group can undergo esterification, while the tertiary amine can be quaternized to produce cationic surfactants used in specialized adhesive formulations. wikipedia.orgspecialchem.com The use of surfactants is crucial in water-borne adhesive systems to reduce surface tension and improve substrate wetting. specialchem.com It is also used in the manufacture of flocculation agents and ion exchange resins. atamanchemicals.com
The EPA's Chemical Data Reporting also lists its industrial use as a plasticizer. nih.gov In this role, it would be incorporated into a polymer matrix to increase its flexibility and durability.
Incorporation into Coatings, Sealants, and Composite Materials
The versatility of this compound extends to its direct incorporation and use in the formulation of coatings, sealants, and various composite materials. atamanchemicals.com
Coatings: In the coatings industry, particularly for water-based paints, the compound acts as a neutralizing agent and a coalescing agent. silverfernchemical.comatamankimya.comallhdi.com It helps to adjust and stabilize the pH of the formulation. silverfernchemical.com Its function as a coalescing agent is to facilitate the fusion of polymer particles to form a continuous, durable film as the coating dries. allhdi.com It is also used for the solubilization of water-insoluble resins, enabling the creation of stable water-based coating systems. atamankimya.com In powder coatings, it can be employed as a flow modifier to ensure a smooth and uniform finish. allhdi.com
Sealants: The compound is a component in the manufacture of adhesives and sealants, where its properties contribute to the final product's performance characteristics. equilex.comatamanchemicals.com It can act as a thickener in fillers, putties, and pastes, and its inherent adhesive properties are beneficial in materials like plaster. atamanchemicals.com
Composite Materials: A significant application is in the production of polyurethane foams, a type of polymer composite. atamanchemicals.commofanpu.com It is particularly noted for its use in preparing low-density packaging foams. mallakchemicals.comsigmaaldrich.comsigmaaldrich.com Beyond foams, it is used in the manufacture of various plastic products. atamanchemicals.com Research has also explored the use of similar amino-functionalized molecules in creating composite films with enhanced properties. For example, a derivative, 2-(2-aminoethoxy) ethyl chitosan, has been used to prepare bioactive composite films with cellulose, indicating potential for creating advanced materials for applications like food packaging. rsc.org
| Material Type | Function of this compound | Resulting Benefit |
| Water-Based Coatings | Neutralizing Agent, Coalescing Agent, Solubilizer. silverfernchemical.comatamankimya.comallhdi.com | Enhances stability, durability, and film formation. silverfernchemical.comallhdi.com |
| Powder Coatings | Flow Modifier. allhdi.com | Provides a smoother, more uniform finish. allhdi.com |
| Sealants & Fillers | Thickener, Adhesion Promoter. atamanchemicals.com | Improves consistency and bonding properties. atamanchemicals.com |
| Polyurethane Foams | Catalyst, Polymer Component. atamanchemicals.commofanpu.com | Controls foam structure; reduces residual odor. silverfernchemical.commofanpu.com |
| Composite Films | Chemical Building Block (as derivative). rsc.org | Can impart specific functionalities like antioxidant activity. rsc.org |
Structure Activity Relationships and Molecular Design Principles for 2 2 Dimethylamino Ethoxy Ethanol
Elucidation of Functional Group Contributions to Reactivity
2-[2-(Dimethylamino)ethoxy]ethanol is a polyfunctional molecule, featuring a tertiary amine, an ether linkage, and a primary hydroxyl group. wikipedia.org The interplay between these three groups defines the compound's reactivity profile, making it a versatile chemical agent.
Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is the primary center of basicity and nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base and a potent catalyst, particularly in polyurethane synthesis where it facilitates the reaction between isocyanates and polyols. researchgate.netekb.eg The two methyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its basicity and catalytic activity compared to primary or secondary amines. mdpi.com
Hydroxyl Group (-OH): The terminal primary alcohol group introduces a site for reactive engagement. It can undergo typical alcohol reactions, such as esterification. atamanchemicals.com Crucially, in applications like polyurethane foam production, this hydroxyl group can react with isocyanate (-NCO) groups. acs.org This incorporates the catalyst molecule directly into the polymer matrix, which is a key design principle for creating low-odor and low-emission products, as the catalyst becomes non-volatile. acs.orgatamanchemicals.com
Ether Linkage (-O-): The ether group in the ethoxyethanol backbone influences the molecule's physical properties, such as its solvency, boiling point, and viscosity. The oxygen atom, with its lone electron pairs, can participate in hydrogen bonding with protic solvents or other components in a mixture, affecting solubility and molecular interactions. wikipedia.orgnih.gov This linkage provides flexibility to the molecular chain, which is a critical factor in its conformational behavior.
The combination of a catalytic amine and a reactive hydroxyl group within the same molecule exemplifies a "reactive catalyst" design, which is highly valued in polymer chemistry. acs.org
Stereochemical Considerations and Conformational Analysis
As an acyclic and chiral molecule, this compound does not have fixed stereoisomers, but its chemical functionality is highly dependent on its conformational preferences. The molecule's flexibility, due to single bonds (C-C, C-O, C-N), allows for rotation, leading to various spatial arrangements (conformers). [21, from first search]
Computational studies on the analogous, shorter-chain molecule 2-(Dimethylamino)ethanol (DMEA) have shown a strong energetic preference for a conformation that allows for an intramolecular hydrogen bond to form between the hydrogen of the hydroxyl group and the nitrogen of the amine group. researchgate.net This creates a pseudo-cyclic structure.
For this compound, the additional ethoxy group introduces more rotational possibilities. The molecule can exist in numerous gauche and anti conformations around its backbone. The key conformational question is the orientation of the terminal hydroxyl group relative to the tertiary amine. It is plausible that the flexible chain folds back to allow the terminal hydroxyl group to form an intramolecular hydrogen bond with the dimethylamino group, similar to DMEA. Alternatively, the ether oxygen could also act as a hydrogen bond acceptor. The specific conformation adopted in a given environment will depend on a balance of intramolecular forces and interactions with surrounding solvent or reactant molecules. This conformational flexibility is crucial for its catalytic activity, as it dictates the accessibility of the amine's lone pair and the hydroxyl group's reactive proton. nih.gov
Comparative Studies with Analogous Tertiary Amines and Ethers
Comparing this compound with structurally similar molecules highlights the design principles that fine-tune its activity.
Influence of N-Alkyl Substitution Patterns on Chemical Activity
The nature of the alkyl groups on the tertiary amine significantly impacts its catalytic performance. This is best illustrated by comparing N,N-dimethylamino compounds with their N,N-diethylamino counterparts. The primary factors at play are basicity (an electronic effect) and steric hindrance.
| Property | 2-(Dimethylamino)ethanol (DMEA) | 2-(Diethylamino)ethanol (DEAE) | Analysis |
| Molecular Formula | C₄H₁₁NO wikipedia.org | C₆H₁₅NO wikipedia.org | DEAE has two additional methylene (B1212753) groups. |
| Molar Mass | 89.14 g/mol wikipedia.org | 117.19 g/mol wikipedia.org | DEAE is heavier. |
| Boiling Point | 134.1 °C wikipedia.org | 161.1 °C wikipedia.org | Increased mass and size lead to a higher boiling point for DEAE. |
| N-Alkyl Groups | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Ethyl groups are larger and more electron-donating than methyl groups. |
| Reactivity Impact | High catalytic activity. | Reactivity can be altered due to steric hindrance. atamanchemicals.com | While ethyl groups are more electron-donating (increasing basicity), their greater size creates more steric bulk around the nitrogen atom. This can hinder the amine's ability to access the reaction site on other molecules, such as the electrophilic carbon of an isocyanate group, potentially lowering its catalytic efficiency in certain reactions compared to the less hindered dimethylamino group. acs.org |
This interactive table compares DMEA and DEAE to show how N-alkyl substitution affects properties.
Impact of Ether Chain Length on Molecular Interactions
The length of the ether chain plays a critical role in determining the molecule's interactions, particularly its surfactant properties and solubility. We can compare this compound with analogs that have different ether chain lengths or functional groups.
| Compound | Molecular Formula | Key Structural Difference | Impact on Molecular Interactions |
| 2-(Dimethylamino)ethanol (DMEA) | C₄H₁₁NO wikipedia.org | No ether linkage. | More hydrophilic and water-soluble than its ethoxylated counterpart. Acts as a simple amino alcohol. atamankimya.com |
| This compound | C₆H₁₅NO₂ wikipedia.org | One ethoxy group. | The ether linkage adds flexibility and influences its properties as a surfactant and solvent. wikipedia.org The presence of the ether oxygen can enhance solubility in certain media through hydrogen bonding. mdpi.com |
| 2-(2-Aminoethoxy)ethanol | C₄H₁₁NO₂ nih.gov | Primary amine instead of tertiary amine. | Significantly different reactivity due to the presence of N-H bonds. It is less basic than its tertiary amine analog but can act as a nucleophile in different reaction pathways. alkylamines.com |
| Bis[2-(N,N-dimethylamino)ethyl] ether | C₈H₂₀N₂O | Two dimethylamino groups linked by an ether. | A strong blowing catalyst in polyurethane foams with two catalytic sites, but lacks the reactive hydroxyl group for incorporation into the polymer matrix. |
This interactive table compares this compound to its analogs to illustrate the effect of the ether chain and amine substitution.
Increasing the length of the polyoxyethylene chain generally increases a molecule's hydrophobicity and can lower its critical micelle concentration (CMC), making it a more effective surfactant. researchgate.netnih.gov However, the inclusion of ether oxygens can also enhance solubility in aqueous systems, especially in the presence of salts, by providing additional sites for hydrogen bonding with water. mdpi.com
Computational and Quantum Chemical Insights into Structure-Function Correlation
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand the link between the molecular structure of this compound and its function. mdpi.com
Quantum chemical calculations can model the electronic properties of the molecule. For instance, the calculation of an electrostatic potential map would visually demonstrate the electron-rich (negative potential) regions, such as the nitrogen and oxygen atoms, and electron-poor (positive potential) regions, like the hydroxyl hydrogen. This map helps explain why the nitrogen atom acts as a nucleophile and catalyst, and how the hydroxyl group can act as a proton donor. researchgate.net
DFT studies on tertiary amine catalysts for polyurethane formation have been used to calculate the energy barriers for different reaction pathways. acs.orgmdpi.com These studies show that the catalytic activity is related to the activation free energy, which includes contributions from both electronic effects and conformational energy. acs.org By modeling the transition states of the reaction, researchers can predict how structural modifications—such as changing the N-alkyl groups or the chain length—will impact catalytic performance. acs.orgacs.org
Key parameters derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely centered on the tertiary amine, quantitatively confirming it as the primary nucleophilic site. mdpi.comresearchgate.net
Partial Atomic Charges: These calculations quantify the electron distribution across the molecule, confirming the polarity of the N-H, O-H, and C-O bonds and providing insight into intermolecular interactions. researchgate.net
Bond Lengths and Angles: Optimized geometries from DFT calculations can confirm conformational details, such as the likelihood of intramolecular hydrogen bonding. mdpi.com
These computational insights are invaluable for the rational design of new catalysts, allowing for the in-silico screening of molecules to predict their reactivity and functionality before undertaking laboratory synthesis. acs.org
Advanced Analytical and Spectroscopic Characterization of 2 2 Dimethylamino Ethoxy Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in providing a detailed atomic-level map of 2-[2-(Dimethylamino)ethoxy]ethanol.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals are key to confirming the compound's structure.
A typical ¹H NMR spectrum would exhibit signals for the methyl protons of the dimethylamino group, as well as the methylene (B1212753) protons of the two ethoxy groups and the terminal hydroxyl proton. The proximity of these protons to electronegative atoms like oxygen and nitrogen influences their chemical shifts, causing them to appear at characteristic positions in the spectrum. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., triplets, quartets), providing valuable information about the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.3 | s | 6H | -N(CH₃)₂ |
| ~ 2.4 - 2.6 | t | 2H | -NCH₂- |
| ~ 3.4 - 3.6 | m | 4H | -OCH₂CH₂O- |
| ~ 3.6 - 3.8 | t | 2H | -CH₂OH |
| Variable | s (broad) | 1H | -OH |
Note: Predicted data is based on standard chemical shift values and coupling patterns. Actual experimental values may vary depending on the solvent and other experimental conditions.
Carbon (¹³C) NMR for Mechanistic Elucidation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon signals are indicative of their chemical environment. For instance, the carbons of the methyl groups attached to the nitrogen atom will have a different chemical shift compared to the methylene carbons adjacent to the oxygen atoms. While ¹³C NMR is fundamental for structural confirmation, it can also be a powerful tool for mechanistic elucidation in reactions involving this compound. By using ¹³C-labeled starting materials, the fate of specific carbon atoms can be traced throughout a chemical transformation, providing insights into reaction pathways and the formation of intermediates.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 45 | -N(CH₃)₂ |
| ~ 58 | -NCH₂- |
| ~ 61 | -CH₂OH |
| ~ 70 | -OCH₂- (adjacent to N) |
| ~ 72 | -OCH₂- (adjacent to OH) |
Note: Predicted data based on standard chemical shift values. Actual experimental values may vary.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups typically appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities give rise to strong absorptions in the fingerprint region, typically between 1150 and 1050 cm⁻¹. The presence of the tertiary amine group can be inferred from the C-N stretching vibrations, which are generally weaker and appear in the 1250-1020 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 2950 - 2850 | Strong | C-H Stretch (Alkyl) |
| 1470 - 1440 | Medium | C-H Bend (Alkyl) |
| 1150 - 1050 | Strong | C-O Stretch (Ether and Alcohol) |
| 1250 - 1020 | Medium-Weak | C-N Stretch (Tertiary Amine) |
Chromatographic Separations for Component Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would arise from the cleavage of C-C, C-O, and C-N bonds. A common fragmentation pathway for amines is the alpha-cleavage, which for this molecule would result in a prominent ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺.
GC-MS is exceptionally sensitive, making it ideal for the detection and quantification of trace impurities that may be present from the manufacturing process or from degradation. By comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known standards, the purity of the compound can be accurately determined.
High-Performance Liquid Chromatography (HPLC) in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation, identification, and quantification of individual components in a complex matrix. In the context of this compound, HPLC is particularly relevant for monitoring its presence as a residual catalyst in polymeric materials like polyurethane foams or for its quantification in industrial formulations.
While specific, detailed research findings on the HPLC analysis of this compound in complex commercial mixtures are not extensively documented in publicly available literature, established methods for similar amine catalysts in polyurethane products provide a strong framework for its analysis. For instance, analytical methods have been developed for a range of isocyanates and amines in polyurethane foams and coated products. nih.govresearchgate.net These methods often involve extraction of the analytes followed by derivatization to enhance their detectability. Quantification is then typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov
A common approach involves extracting the amine catalyst from the polymer matrix using a suitable solvent, such as methanol. nih.gov The extract can then be analyzed by reversed-phase HPLC. Given that this compound does not possess a strong chromophore for standard UV detection, derivatization with a UV-active agent or the use of a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) would be necessary for sensitive detection.
A method for the determination of aromatic amines in aqueous extracts of polyurethane foam utilizes hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry. nih.gov This technique is well-suited for polar analytes like amines. Furthermore, ultra-high performance liquid chromatography (UHPLC) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) on a mixed-mode column has been successfully employed for the separation and quantification of various polyurethane amine catalysts in polyether polyols. nih.govresearchgate.net
A laboratory performing air analysis reports the measurement of this compound using HPLC-MS/MS, with a limit of quantification of 0.25 µ g/media on an impregnated filter. This indicates that sensitive and specific methods for its detection in environmental samples have been developed.
Table 1: Illustrative HPLC Method Parameters for Amine Catalyst Analysis in Polyurethane-Related Matrices
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization for MS detection. |
| Detector | Mass Spectrometry (MS/MS or Q-TOF-MS) for high selectivity and sensitivity, especially for non-chromophoric amines. |
| Sample Preparation | Solvent extraction from the matrix (e.g., polyurethane foam), followed by filtration. Derivatization may be employed for UV detection. |
Other Advanced Analytical Techniques
Beyond chromatographic separations, other advanced analytical techniques are crucial for characterizing the influence of this compound on the properties of materials at the micro- and nanoscale.
Atomic Force Microscopy (AFM) in Surface Morphology Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. While direct AFM studies of surfaces composed solely of this compound are uncommon, the technique is invaluable for investigating the surface morphology of materials where this compound plays a key role, such as in polyurethane coatings or self-assembled monolayers (SAMs).
For example, this compound is a known catalyst in the formation of polyurethanes. nih.gov The surface morphology of polyurethane coatings can be significantly influenced by the catalyst used. AFM can be employed to visualize and quantify surface features such as roughness, domain structures, and defects at the nanoscale. Although specific studies detailing the use of this compound as the catalyst and subsequent AFM analysis are not readily found, the methodology is well-established for polyurethane systems.
Table 2: Potential AFM Measurands for Surfaces Influenced by this compound
| Measurable Parameter | Description | Relevance |
| Surface Topography | Provides a 3D representation of the surface, highlighting features like hills, valleys, and pores. | Characterizing the cellular structure of polyurethane foams or the uniformity of a coating. |
| Surface Roughness | Quantifies the fine-scale variations in the height of a surface. | Assessing the smoothness and quality of coatings and films. |
| Phase Imaging | Maps variations in the material's properties, such as adhesion and viscoelasticity, across the surface. | Differentiating between different components or phases in a polymer blend or on a functionalized surface. |
| Film Thickness | Measures the height of a deposited layer or film. | Determining the thickness of self-assembled monolayers or thin coatings. |
Scanning Electron Microscopy (SEM) for Material Surface Analysis
Scanning Electron Microscopy (SEM) is another powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. SEM provides information on surface topography, composition, and the morphology of materials.
In the context of this compound's applications, SEM is particularly useful for examining the microstructure of materials. For instance, in the production of polyurethane foams, where this compound acts as a catalyst, the resulting cellular structure is critical to the foam's properties. SEM analysis can reveal details about the cell size, shape, and distribution within the foam. ekb.eg A study on the effect of amine catalysts on polyurethane foam morphology demonstrated that varying the catalyst concentration impacts the cellular structure, which was clearly visualized using SEM. ekb.eg Although the specific amine was not identified as this compound, the research highlights the utility of SEM in this application area.
Additionally, if this compound is used in the synthesis of particles or as a component in a composite material, SEM would be a key technique for characterizing the size, shape, and surface features of the resulting structures. For example, in the synthesis of nanoparticles, SEM is routinely used to confirm the morphology and size distribution of the synthesized particles. biomedpharmajournal.org
Table 3: Information Obtainable from SEM Analysis of Materials Containing this compound
| Information | Description | Application Example |
| Surface Topography | Provides a detailed view of the surface features and texture. | Examining the surface of a polyurethane coating for defects or irregularities. |
| Morphology | Reveals the shape, size, and arrangement of particles or structural features. | Characterizing the cellular structure of polyurethane foams or the shape of synthesized particles. |
| Compositional Contrast | Backscattered electron imaging can provide information on the distribution of different elements on the surface. | Identifying the distribution of additives or fillers in a polymer matrix. |
Environmental Impact and Toxicological Profile Research of 2 2 Dimethylamino Ethoxy Ethanol
Environmental Fate, Transport, and Degradation Pathways
The environmental behavior of 2-[2-(Dimethylamino)ethoxy]ethanol is governed by its physicochemical properties. As a liquid that is miscible with water, its primary environmental compartments of concern are water and soil. atamanchemicals.com
| Environmental Fate Parameter | Finding/Value | Inference/Note |
|---|---|---|
| Water Solubility | Miscible/Slightly Soluble atamanchemicals.com | Suggests water and soil as primary environmental compartments. |
| Partitioning Behavior | Expected preference for water and soil psu.edu | Based on modeling of analogous compounds like TGME. psu.edu |
| Soil Mobility | Expected to be high psu.edu | Inferred from high water solubility and low estimated soil/sediment partition coefficient (Koc) for similar compounds. psu.edu |
| Biodegradation | Considered a likely degradation pathway psu.edu | Analogous compounds are readily biodegradable. rivm.nl |
| Hydrolysis | Generally stable psu.edu | Ether linkages are resistant to hydrolysis at neutral pH. psu.edu |
Mechanistic Studies of Biological Interactions and Irritant Properties
The irritant and corrosive properties of this compound are a key aspect of its toxicological profile. nih.govlgcstandards.com Mechanistic studies aim to understand the underlying biological processes that cause these effects upon contact. As a strong organic base, its alkalinity is a primary driver of its corrosive action on tissues, a characteristic shared with other amines. scbt.com
A significant study on the effects of repeated cutaneous exposure in New Zealand White rabbits provided detailed histopathological findings. nih.gov The research showed that direct, occluded contact with the skin led to localized inflammation. nih.gov Specific findings included acanthosis (a thickening of the epidermis) and ulcerative/necrotizing dermatitis at the application site. nih.gov These results point to a direct cytotoxic effect on skin cells, leading to inflammation, tissue damage, and necrosis. The study also noted hematological changes, such as increased leukocyte and platelet counts, which are characteristic systemic responses to significant cutaneous inflammation. nih.gov
Pharmacokinetic studies in Fischer 344 rats have shown that this compound is readily absorbed through the skin, with a bioavailability of 72-80%. nih.gov Following absorption, the compound is distributed throughout the body, with the highest concentrations found in the kidney, liver, and lung, and the lowest in the brain and fat. nih.gov Notably, metabolism appears to be a minor elimination pathway. Research indicates that unchanged this compound is the main component found in urine, and less than 1% of a dose was excreted as carbon dioxide. nih.gov This suggests that the parent compound itself, rather than its metabolites, is responsible for the observed biological effects. Its elimination is moderate, with urine being the primary route of excretion. nih.gov
Inhalation of the compound can cause severe respiratory irritation, potentially leading to coughing, choking, and, in severe cases, a toxic edema of the lungs, which can be fatal. lgcstandards.comscbt.com Eye contact is known to cause serious and potentially irreversible damage, including blindness, consistent with its classification as a corrosive substance. nih.govlgcstandards.com The mechanism is direct chemical injury to the sensitive tissues of the respiratory tract and eyes.
| Biological Interaction | Mechanistic Finding | Source Study/Data |
|---|---|---|
| Dermal Irritation | Causes acanthosis and ulcerative/necrotizing dermatitis upon direct contact. nih.gov | 9-day repeated cutaneous toxicity study in rabbits. nih.gov |
| Systemic Response to Dermal Contact | Increased leukocyte and platelet counts, indicative of an inflammatory response. nih.gov | 9-day repeated cutaneous toxicity study in rabbits. nih.gov |
| Dermal Absorption | Readily absorbed through the skin with 72-80% bioavailability. nih.gov | Pharmacokinetic study in rats. nih.gov |
| Metabolism | Metabolism is not an important process in elimination; excreted largely unchanged in urine. nih.gov | Pharmacokinetic study in rats. nih.gov |
| Eye/Respiratory Irritation | Corrosive nature due to alkalinity causes direct chemical burns to mucous membranes. lgcstandards.comscbt.com | GHS Hazard Classifications. nih.gov |
Eco-toxicological Assessment and Environmental Risk Mitigation Strategies
An eco-toxicological assessment is crucial for understanding the potential harm a substance can cause to ecosystems. While specific, comprehensive aquatic toxicity data for this compound is limited in publicly available literature, data for structurally related compounds can provide initial guidance. For example, a related, more complex amine, 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol, is classified as harmful to aquatic life with long-lasting effects. nih.gov Conversely, simpler glycol ethers like TGME have been shown to have low toxicity to aquatic species, with acute LC50 values for fish and Daphnia exceeding 10,000 mg/l. psu.edu This highlights the critical need for specific testing of this compound to accurately determine its environmental risk profile.
Environmental risk mitigation strategies focus on preventing the release of the chemical into the environment, particularly into waterways, given its water solubility. lgcstandards.com Key strategies include:
Use in Closed Systems: Manufacturing and use in closed systems, as is common in its role as a chemical intermediate or catalyst, minimizes fugitive emissions and environmental release. atamanchemicals.com
Wastewater Management: Industrial wastewater containing the substance must not be released untreated. lgcstandards.com Due to its corrosive nature and potential aquatic toxicity, wastewater should be neutralized and treated, likely via activated sludge systems where it can be biodegraded. psu.edulgcstandards.com
Handling and Storage: Proper handling procedures are essential to prevent spills. mofanpu.com This includes storing the chemical in appropriate containers away from incompatible materials like strong oxidizing agents and acids, and ensuring adequate ventilation in work areas. mofanpu.comchemicalbook.com
Regulatory Frameworks: Environmental risk limits, such as Maximum Permissible Concentration (MPC) and Negligible Concentration (NC), are established for many chemicals to protect ecosystems. rivm.nl While specific limits for this compound are not widely published, such frameworks would be applied based on comprehensive ecotoxicity data to derive environmental quality standards. rivm.nl
| Species | Endpoint | Value | Compound Tested |
|---|---|---|---|
| Aquatic Life (General) | GHS Classification | H412: Harmful to aquatic life with long lasting effects | 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol nih.gov |
| Fish | LC50 (Acute) | > 10,000 mg/l | 2-[2-(2-methoxyethoxy)ethoxy]ethanol (TGME) psu.edu |
| Daphnia | LC50 (Acute) | > 10,000 mg/l | 2-[2-(2-methoxyethoxy)ethoxy]ethanol (TGME) psu.edu |
Future Research Trajectories and Emerging Applications of 2 2 Dimethylamino Ethoxy Ethanol
Design and Synthesis of Next-Generation Derivatives
The inherent functionalities of 2-[2-(Dimethylamino)ethoxy]ethanol serve as ideal starting points for the synthesis of more complex, high-value derivatives. The terminal hydroxyl group can be readily modified through esterification or etherification, while the tertiary amine provides a site for quaternization or complexation. These modifications allow for the tuning of properties such as solubility, reactivity, and thermal stability.
Future research is focused on creating derivatives with tailored functionalities. For instance, the synthesis of complex structures like 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol has been documented, demonstrating the potential for building larger, multifunctional molecules from a this compound base. nih.gov Another advanced application is the synthesis of metallophthalocyanine complexes substituted with 2-{2-(dimethylamino)ethylamino} ethoxy groups. itu.edu.tr These derivatives exhibit enhanced water solubility due to the potential for quaternization of the amine groups, which is a significant step towards their use in aqueous-based systems for applications like photodynamic therapy or as functional dyes. itu.edu.tr
Strategies for synthesizing such derivatives often involve multi-step reactions. Drawing parallels from similarly structured compounds, potential synthetic pathways could include tosylation of the hydroxyl group to create a better leaving group, followed by nucleophilic substitution to introduce new functional moieties. rsc.org
| Derivative Name | Base Compound | Key Synthetic Feature/Reaction | Potential Application | Reference |
| 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol | This compound | Extension of the amine and ethoxy chain | Complex intermediate, Chelating agent | nih.gov |
| 2-{2-(dimethylamino)ethylamino} ethoxy-substituted metallophthalocyanines | This compound derivative | Introduction of a large, photoactive macrocycle | Water-soluble functional dyes, Photosensitizers | itu.edu.tr |
| 2-[2-(2-azidoethoxy)ethoxy]ethanamine | Related ethoxyamine structure | Azidation of a chloride precursor, followed by amination | Bioconjugation, Click chemistry | rsc.org |
Prospects in Green Chemistry and Sustainable Chemical Manufacturing
In the pursuit of more environmentally benign chemical processes, this compound is emerging as a compound of interest, particularly in the realm of carbon capture and utilization (CCU). Its basic nature makes it a candidate for absorbing acidic gases like carbon dioxide (CO2). wikipedia.org
Research has demonstrated its potential in advanced solvent systems for CO2 capture from flue gas. Studies on phase-change absorbents, which can reduce the significant energy penalty associated with solvent regeneration, have explored blends containing related amino alcohols. researchgate.net For example, a novel biphasic solvent system using a blend of amines can concentrate the captured CO2 into a smaller volume phase, potentially leading to significant energy savings during the stripping process. researchgate.net The unique solvent properties of this compound, combined with its amine functionality, make it a strong candidate for inclusion in such next-generation CO2 capture systems.
The sustainability of the compound is further enhanced by its role in creating more durable and efficient end-products. When used as a reactive catalyst, it becomes permanently bound within the polymer structure, preventing its release into the environment and reducing volatile organic compound (VOC) emissions from the final product. mofanpu.com
| Green Chemistry Application | Role of this compound | Key Advantage | Research Finding | Reference |
| Carbon Dioxide (CO2) Capture | Weakly basic absorbent | Potential for lower energy consumption in regeneration | Studied as a component in phase-change absorbents for CO2 capture. | wikipedia.orgresearchgate.net |
| Reactive Catalyst | Covalently bonds into polyurethane matrix | Reduces VOC emissions and amine odor in final foam products. | The active hydrogen allows it to react with isocyanates and become part of the polymer. | mofanpu.com |
| Surfactant Intermediate | Precursor for cationic surfactants | Can be used in formulations for corrosion inhibition. | Used to create surfactants for applications like oilfield corrosion control. | wikipedia.org |
Integration into Novel Advanced Materials and Processes
The bifunctional nature of this compound—acting as both a catalyst and a reactive polyol—is a key attribute for its integration into advanced materials. This is most evident in the production of polyurethane (PU) products.
In polyurethane foam manufacturing, it serves as a tertiary amine catalyst that promotes both the gelling and blowing reactions. mofanpu.com Crucially, its hydroxyl group can react with isocyanate (-NCO) groups, chemically incorporating the molecule into the polymer backbone. This "reactive catalyst" nature is highly desirable as it minimizes the amine odor often associated with PU foams and ensures the catalyst does not migrate out of the material over time. mofanpu.com This leads to higher quality and more durable materials for applications such as low-density packaging foams, microcellular elastomers, and Reaction Injection Molding (RIM) products. mofanpu.commallakchemicals.com
Beyond polyurethanes, the derivatization of this compound is paving the way for its use in other advanced materials. As mentioned, the synthesis of water-soluble phthalocyanine (B1677752) derivatives opens up possibilities in areas like functional coatings and sensing. itu.edu.tr Furthermore, its role as an intermediate allows for its incorporation into a wide array of industrial products, including adhesives, plasticizers, and sealants, where its specific chemical structure can impart desired properties. wikipedia.orgnih.gov
| Advanced Material/Process | Function of this compound | Resulting Property/Advantage | Specific Application | Reference |
| Polyurethane Foams | Reactive Catalyst | Low odor, catalyst immobilization, controlled reaction | Low-density packaging foams, soft block foams | mofanpu.com |
| Microcellular Elastomers | Catalyst and Chain Extender | Enhanced material performance and stability | RIM & RRIM elastomers | mofanpu.com |
| Functional Dyes | Precursor to substituted phthalocyanines | Water solubility, photoactivity | Potential for sensors, photosensitizers | itu.edu.tr |
| Industrial Intermediates | Building block for various syntheses | Versatility in chemical manufacturing | Adhesives, plasticizers, corrosion inhibitors | wikipedia.orgnih.gov |
Q & A
Q. Q1. What are the common synthetic routes for producing high-purity 2-[2-(Dimethylamino)ethoxy]ethanol in laboratory settings?
The synthesis typically involves ethoxylation of dimethylaminoethanol (DMEA) with ethylene oxide under controlled conditions. Key steps include:
- Reacting dimethylamine with ethylene oxide to form the intermediate 2-(dimethylamino)ethanol.
- Further ethoxylation with ethylene oxide under basic catalysis to introduce the ethoxyethanol moiety.
- Purification via vacuum distillation (boiling point: 95°C at 15 mmHg) to achieve >98% purity, as commercial grades often require inert storage to prevent hygroscopic degradation .
Advanced Mechanism
Q. Q2. How does this compound function as a catalyst in polyurethane foam formation?
Its mechanism involves dual roles:
Basicity : The dimethylamino group (pKa ~14.37) deprotonates polyols, accelerating their reaction with isocyanates.
Solubility : The ethoxyethanol chain enhances miscibility between hydrophobic isocyanates and hydrophilic polyols, ensuring homogeneous reaction kinetics.
Studies suggest optimal catalytic activity at 1–2 wt% loading, with temperature-dependent efficiency due to volatility constraints (flash point: 93°C) .
Basic Characterization
Q. Q3. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H NMR (δ 2.2–2.3 ppm for dimethylamino protons; δ 3.5–3.7 ppm for ethoxy groups) confirms structure and purity.
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O-C ether linkage) validate functional groups.
- GC-MS : Quantifies purity and detects volatile impurities, leveraging its low boiling point .
Advanced Stability
Q. Q4. How do acidic or oxidizing conditions affect the stability of this compound in catalytic applications?
- Acidic Media : Protonation of the dimethylamino group (pKa ~14.37) neutralizes its basicity, reducing catalytic activity. Stability tests show decomposition via hydrolysis at pH < 7.
- Oxidizing Agents : Reacts exothermally with strong oxidizers (e.g., peroxides), necessitating inert atmospheres during storage and reactions .
Basic Handling
Q. Q5. What are critical safety protocols for handling this compound in laboratory workflows?
- Storage : Under inert gas (N₂/Ar) due to hygroscopicity and oxidative sensitivity.
- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular irritation (pH 11.5).
- Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 93°C) .
Advanced Application
Q. Q6. Can this compound be functionalized into polymers for biosensing applications?
Yes, its tertiary amine and hydroxyl groups enable:
- Covalent Modification : Grafting onto poly(ethylene glycol) (PEG) backbones via etherification or esterification.
- DNA Detection : As a linker in ethylene glycol-based polymers, enhancing hydrophilicity and binding affinity for nucleic acids. Pilot studies show promise in amplified electrochemical DNA sensors .
Advanced Analytical Challenge
Q. Q7. What challenges arise in quantifying trace this compound in multicomponent reaction mixtures?
- Interference : Co-elution with polar byproducts in HPLC; resolved using HILIC columns or derivatization with dansyl chloride for fluorescence detection.
- Extraction : Liquid-liquid extraction with chloroform (solubility: 0.954 g/mL) improves recovery rates .
Basic Physicochemical Properties
Q. Q8. Which physicochemical properties are critical for optimizing reaction conditions with this compound?
- Density (0.954 g/mL) : Impacts solvent selection for homogeneous mixing.
- Refractive Index (n20/D 1.442) : Monitors reaction progress via inline refractometry.
- Thermal Stability : Decomposition above 200°C limits high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
